molecular formula C7H8N2S B1274212 2-(Pyridin-2-yl)ethanethioamide CAS No. 26414-86-8

2-(Pyridin-2-yl)ethanethioamide

Cat. No.: B1274212
CAS No.: 26414-86-8
M. Wt: 152.22 g/mol
InChI Key: GRQAYQPAICYODT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)ethanethioamide is an organic compound with the molecular formula C7H8N2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a thioamide group (-CSNH2) attached to an ethan-2-yl chain, which is in turn connected to a pyridine ring

Scientific Research Applications

2-(Pyridin-2-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as coordination polymers or metal-organic frameworks.

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yl)ethanethioamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This interaction can inhibit collagen synthesis, making this compound a potential candidate for anti-fibrotic therapies. Additionally, it may interact with other proteins and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in hepatic stellate cells, this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein, thereby reducing collagen deposition . This compound may also affect other cell types and processes, contributing to its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . It can inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular mechanisms contribute to the compound’s potential as an anti-fibrotic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting collagen synthesis . At higher doses, toxic or adverse effects may occur. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with collagen prolyl 4-hydroxylases affects collagen metabolism, which is crucial for tissue remodeling and repair

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethanethioamide typically involves the reaction of 2-bromoethylamine hydrobromide with potassium thiocyanate in the presence of a base, followed by cyclization with pyridine-2-carbaldehyde. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (approximately 78-80°C)

    Catalyst/Base: Potassium carbonate or sodium hydroxide

The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes nucleophilic attack by the pyridine ring to form the final thioamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or continuous flow reactors: To ensure efficient mixing and heat transfer

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

    Quality control: Analytical techniques like HPLC or NMR to confirm the structure and purity of the compound

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethanethioamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Such as prolyl-4-hydroxylase, which is involved in collagen synthesis.

    Interacting with molecular targets: Such as DNA or proteins, leading to changes in cellular processes.

    Modulating signaling pathways: Involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanamine: Lacks the thioamide group, making it less reactive in certain chemical reactions.

    2-(Pyridin-2-yl)ethanol: Contains a hydroxyl group instead of a thioamide, leading to different chemical and biological properties.

    2-(Pyridin-2-yl)ethanethioamide derivatives: Such as those with additional substituents on the pyridine ring, which can alter their reactivity and applications.

Uniqueness

This compound is unique due to the presence of the thioamide group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of more complex molecules and for exploring new therapeutic agents.

Properties

IUPAC Name

2-pyridin-2-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAYQPAICYODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181010
Record name 2-Pyridineacetamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26414-86-8
Record name 2-Pyridineethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26414-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetamide, thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026414868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridineacetamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)ethanethioamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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